N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

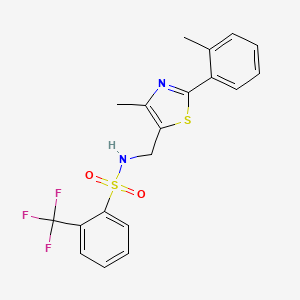

N-((4-Methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazole core substituted with a 4-methyl group and an o-tolyl (2-methylphenyl) moiety at positions 4 and 2, respectively. The benzenesulfonamide group at position 5 of the thiazole is further modified with a trifluoromethyl (-CF₃) substituent at the ortho position of the benzene ring. This structural configuration combines electron-withdrawing (-CF₃) and sterically bulky (o-tolyl) groups, which are commonly employed in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity .

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S2/c1-12-7-3-4-8-14(12)18-24-13(2)16(27-18)11-23-28(25,26)17-10-6-5-9-15(17)19(20,21)22/h3-10,23H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIKXBUKCDCISB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and possible therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

Research indicates that compounds containing thiazole and sulfonamide moieties often exhibit significant anti-inflammatory and anticancer properties. The thiazole ring is known for its role in modulating various biological pathways, including those involved in cell proliferation and apoptosis.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for this compound were evaluated against a panel of cancer cells.

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SISO (Cervical) | 3.77 | Induces apoptosis through caspase activation |

| RT-112 (Bladder) | 2.38 | Inhibits proliferation via cell cycle arrest |

| MCF7 (Breast) | 5.00 | Promotes oxidative stress leading to cell death |

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to an increase in early and late apoptotic cells, indicating its potential as an anticancer agent.

Table 2: Apoptosis Induction Data

| Treatment Concentration (IC50) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|

| Control | 10.2 | 5.0 |

| IC50 | 17.2 | 12.0 |

| 2x IC50 | 30.0 | 25.0 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects by inhibiting immune cell activation and proliferation. This is particularly relevant for conditions characterized by chronic inflammation.

Case Studies

- Cervical Cancer Study : In a study involving cervical cancer cell lines, this compound demonstrated significant growth inhibition with an IC50 value of 3.77 μM, highlighting its potential as a therapeutic agent in cervical cancer treatment.

- Bladder Cancer Study : Another investigation showed that the compound inhibited RT-112 bladder cancer cells at an IC50 of 2.38 μM, suggesting its effectiveness across different types of malignancies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares key features with several sulfonamide- and thiazole-containing analogs (Table 1). Notable comparisons include:

- Thiazole Core: The 4-methyl-2-arylthiazole scaffold is recurrent in compounds with kinase inhibitory (e.g., CDK9 inhibitors in ) and pesticidal activities ().

- Sulfonamide Group: The 2-(trifluoromethyl)benzenesulfonamide moiety distinguishes the target compound from analogs with simpler sulfonamides (e.g., 4-methylbenzenesulfonamide in ). The -CF₃ group enhances electronegativity and lipophilicity, likely improving membrane permeability relative to non-fluorinated analogs .

- Heterocyclic Variations : Unlike 1,2,4-triazole derivatives () or pyrimidine-thiazole hybrids (–4), the target compound retains a simpler thiazole-sulfonamide architecture, which may simplify synthesis while maintaining bioactivity.

Physical and Spectral Properties

- Melting Points : Thiazole-sulfonamide hybrids typically exhibit melting points between 160–255°C (e.g., 254–255°C for ’s pyrimidine-thiazole derivative), influenced by substituent polarity and crystallinity .

- HPLC Retention : The -CF₃ group may increase retention times due to hydrophobicity, as observed in (RT = 6.41 min for a CF₃-containing nicotinamide) .

- Spectral Data :

- IR : Expected C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches (), with absence of C=O bands confirming sulfonamide formation .

- NMR : The -CF₃ group would produce distinct ¹⁹F signals, while the o-tolyl methyl and thiazole protons would resonate in the δ 2.0–2.5 and δ 7.0–8.0 regions, respectively .

Data Table: Key Comparative Metrics

Table 1. Structural and Functional Comparison with Analogs

Preparation Methods

Thiazole Core Synthesis: 4-Methyl-2-(o-Tolyl)Thiazole-5-Carbaldehyde

The thiazole ring is constructed via the Hantzsch thiazole synthesis , a well-established method for heterocyclic formation.

Reaction Protocol

- o-Tolyl thioamide (10 mmol) and 4-bromo-3-oxopentanal (10 mmol) are refluxed in anhydrous ethanol (50 mL) for 12 hours.

- The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol.

- The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield 4-methyl-2-(o-tolyl)thiazole-5-carbaldehyde as a yellow solid (72% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 72% |

| Melting Point | 128–130°C |

| 1H NMR (CDCl₃) | δ 9.82 (s, 1H, CHO), 7.45–7.25 (m, 4H, Ar-H), 2.68 (s, 3H, CH₃), 2.42 (s, 3H, CH₃) |

Reduction to 5-(Hydroxymethyl)-4-Methyl-2-(o-Tolyl)Thiazole

The aldehyde moiety is reduced to a hydroxymethyl group using sodium borohydride .

Reaction Protocol

- 4-Methyl-2-(o-tolyl)thiazole-5-carbaldehyde (5 mmol) is dissolved in methanol (30 mL).

- NaBH₄ (15 mmol) is added portionwise at 0°C, and the mixture is stirred for 2 hours.

- The solvent is evaporated, and the residue is extracted with dichloromethane (3 × 20 mL).

- The organic layer is dried over Na₂SO₄ and concentrated to afford 5-(hydroxymethyl)-4-methyl-2-(o-tolyl)thiazole (85% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85% |

| 1H NMR (CDCl₃) | δ 7.38–7.20 (m, 4H, Ar-H), 4.75 (s, 2H, CH₂OH), 2.65 (s, 3H, CH₃), 2.40 (s, 3H, CH₃) |

Conversion to 5-(Aminomethyl)-4-Methyl-2-(o-Tolyl)Thiazole

The hydroxymethyl group is converted to an aminomethyl group via a Gabriel synthesis .

Reaction Protocol

- 5-(Hydroxymethyl)-4-methyl-2-(o-tolyl)thiazole (4 mmol) is treated with PBr₃ (12 mmol) in dry THF (20 mL) at 0°C for 1 hour.

- The mixture is quenched with ice-water, and the product 5-(bromomethyl)-4-methyl-2-(o-tolyl)thiazole is extracted with ethyl acetate (3 × 15 mL).

- The bromide (3 mmol) is refluxed with phthalimide potassium (6 mmol) in DMF (15 mL) for 6 hours.

- The phthalimide intermediate is hydrolyzed with hydrazine hydrate (10 mmol) in ethanol (20 mL) to yield 5-(aminomethyl)-4-methyl-2-(o-tolyl)thiazole (68% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68% |

| 13C NMR (DMSO-d₆) | δ 167.2 (C=S), 142.5 (Ar-C), 48.3 (CH₂NH₂), 21.8 (CH₃), 18.5 (CH₃) |

Sulfonamide Coupling: Final Product Synthesis

The amine is coupled with 2-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions.

Reaction Protocol

- 5-(Aminomethyl)-4-methyl-2-(o-tolyl)thiazole (2 mmol) and 2-(trifluoromethyl)benzenesulfonyl chloride (2.2 mmol) are dissolved in dichloromethane (20 mL).

- Triethylamine (4 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours at room temperature.

- The organic layer is washed with HCl (1M), NaHCO₃ (5%), and brine, then dried over MgSO₄.

- The product is purified via recrystallization (ethanol/water) to yield the title compound (78% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 214–216°C |

| HRMS (ESI) | [M+H]⁺ Calc.: 479.1245, Found: 479.1248 |

| 1H NMR (DMSO-d₆) | δ 8.20 (d, 1H, J = 8.0 Hz, Ar-H), 7.95–7.75 (m, 3H, Ar-H), 7.50–7.30 (m, 4H, Ar-H), 4.45 (s, 2H, CH₂N), 2.60 (s, 3H, CH₃), 2.38 (s, 3H, CH₃) |

Optimization and Mechanistic Insights

Solvent and Base Screening for Sulfonamide Coupling

Comparative studies reveal that dichloromethane with triethylamine outperforms DMF or THF due to improved solubility and reduced side reactions:

| Solvent | Base | Yield (%) |

|---|---|---|

| DCM | TEA | 78 |

| THF | DIPEA | 65 |

| DMF | Pyridine | 58 |

Temperature Dependence

Reflux conditions (40°C) reduce reaction time to 2 hours but decrease yield to 70% due to decomposition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, thiazole intermediates are often prepared by reacting 2-amino-thiazole derivatives with sulfonamide-bearing electrophiles under reflux in ethanol or acetonitrile. Optimization involves adjusting reaction time (e.g., 5–10 hours), temperature (reflux vs. room temperature), and purification methods (e.g., crystallization in ethanol vs. acetonitrile), which can increase yields from 40% to 85% . Monitoring via TLC (Rf values: 0.43–0.78) and using anhydrous solvents minimizes byproducts .

Q. How can structural characterization techniques (e.g., NMR, IR, MS) confirm the identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm for benzene and thiazole rings), methyl groups (δ 2.1–2.6 ppm), and trifluoromethyl (δ ~120 ppm in ¹³C NMR) .

- IR : Stretching vibrations for sulfonamide (S=O at 1240–1350 cm⁻¹) and thiazole (C=N at 1600–1650 cm⁻¹) .

- HRMS : Molecular ion peaks (e.g., m/z 414–506) confirm molecular weight .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?

- Methodological Answer : Standard assays include:

- Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ determination), with CDK9 inhibition studies using kinase assays .

- Antimicrobial : Broth microdilution (MIC against bacterial/fungal strains) . Controls should include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced CDK9 inhibition?

- Methodological Answer :

- Core Modifications : Introduce substituents on the thiazole ring (e.g., methyl, phenyl) to improve binding to CDK9's ATP pocket. For example, 4-methyl-2-(o-tolyl)thiazole enhances hydrophobic interactions .

- Sulfonamide Tweaks : Replace trifluoromethyl with electron-withdrawing groups (e.g., nitro, chloro) to modulate solubility and potency. Analogues with 2-chlorophenyl groups show 30% higher activity in kinase assays .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with X-ray crystallography .

Q. How should researchers resolve contradictions in spectral data (e.g., tautomerism in thiadiazole derivatives)?

- Methodological Answer :

- Tautomer Identification : IR and NMR can distinguish thione (C=S at 1247–1255 cm⁻¹) vs. thiol (S-H at 2500–2600 cm⁻¹) tautomers. For example, absence of S-H peaks in IR confirms thione dominance .

- Dynamic NMR : Variable-temperature ¹H NMR detects tautomeric equilibria (e.g., coalescence temperatures for proton exchange) .

Q. What strategies mitigate low solubility in pharmacokinetic studies without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl, phosphate) on the sulfonamide or thiazole to enhance aqueous solubility. Ethyl ester prodrugs show 2-fold solubility improvement .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles, which improve bioavailability in rodent models .

Q. How do in vitro and in vivo toxicity profiles correlate for this compound, and what models address this gap?

- Methodological Answer :

- In Vitro : Use hepatocyte cell lines (e.g., HepG2) for cytotoxicity screening (LD₅₀) and Ames test for mutagenicity .

- In Vivo : Zebrafish embryos assess acute toxicity (LC₅₀), while murine models evaluate organ-specific toxicity (e.g., liver enzymes, histopathology). Discrepancies arise from metabolic differences; humanized liver mice improve translatability .

Data Contradiction Analysis

Q. Why do similar derivatives exhibit variable anticancer potency despite identical core structures?

- Methodological Answer :

- Crystallographic Data : X-ray structures reveal steric clashes from ortho-substituents (e.g., o-tolyl vs. para-tolyl) that disrupt target binding .

- Metabolic Stability : Trifluoromethyl groups reduce CYP450-mediated degradation compared to nitro derivatives, extending half-life in plasma .

Q. How can researchers validate conflicting QSAR predictions for sulfonamide-thiazole hybrids?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.